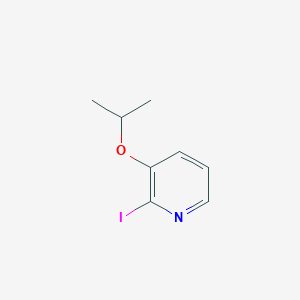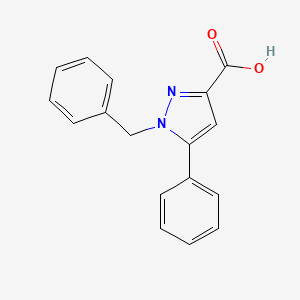
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C17H14N2O2 . It is a heterocyclic compound, specifically a pyrazole, which is a type of five-membered ring with two nitrogen atoms. This compound is solid in form .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES stringOC(=O)c1cc(nn1Cc2ccccc2)-c3ccccc3 . This indicates that the molecule contains a carboxylic acid group (OC(=O)) attached to a pyrazole ring, which is further substituted with a benzyl group and a phenyl group. Chemical Reactions Analysis
While specific chemical reactions involving “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” are not available, pyrazoles are known to undergo various reactions. For instance, they can participate in cycloaddition reactions .Physical And Chemical Properties Analysis
“1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 278.31 .Scientific Research Applications
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Analysis:
Antibacterial Applications
Pyrazole derivatives have been noted for their antibacterial properties. While specific studies on 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid may not be widely documented, its structural similarity to other pyrazoles suggests potential use in developing new antibacterial agents .
Anti-inflammatory Uses
The anti-inflammatory potential of pyrazole compounds is well-documented. This particular compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Anti-cancer Potential
Pyrazoles are also recognized for their anti-cancer properties. Research into 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid could uncover novel pathways or targets for cancer treatment .
Analgesic Effects
The analgesic (pain-relieving) properties of pyrazole derivatives make them candidates for the development of new pain management medications. This compound could be part of such research initiatives .
Anticonvulsant Properties
Given the anticonvulsant activity noted in pyrazole molecules, there’s a possibility that 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid could serve as a lead compound in creating new treatments for epilepsy or other seizure disorders .
Anthelmintic Applications
The anthelmintic (anti-parasitic) activity of pyrazoles suggests that this compound might be useful in creating treatments against parasitic worms or other similar organisms .
Antioxidant Role
As antioxidants play a crucial role in protecting cells from damage, this compound’s potential antioxidant activity could be significant in research focused on preventing oxidative stress-related diseases .
Herbicidal Properties
Lastly, the herbicidal activity of some pyrazole compounds indicates that 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid might be useful in agricultural research to develop new weed control chemicals .
Safety and Hazards
Future Directions
Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid”, are of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthesis methods for these compounds .
properties
IUPAC Name |
1-benzyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDIRFYRRXSRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
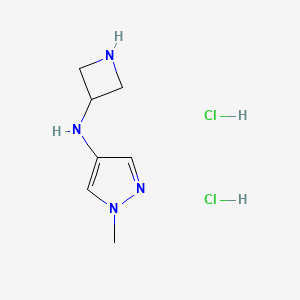
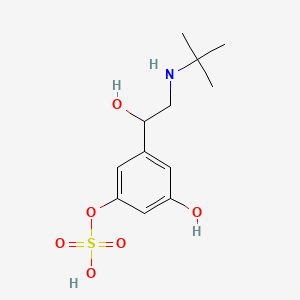
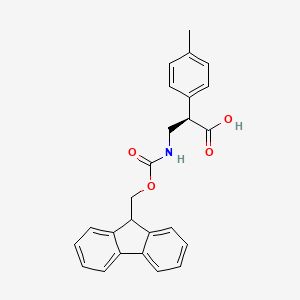

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)

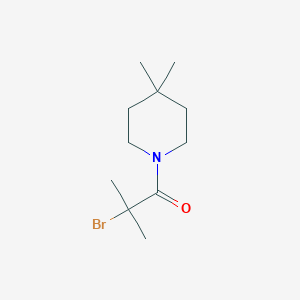
![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)
